An In-depth Technical Guide to the Structure Elucidation of 3-Methoxyquinolin-5-ol
An In-depth Technical Guide to the Structure Elucidation of 3-Methoxyquinolin-5-ol
This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of 3-methoxyquinolin-5-ol. It is designed for researchers, scientists, and drug development professionals who require a robust and validated methodology for characterizing complex heterocyclic molecules. The narrative emphasizes not just the procedural steps, but the underlying scientific rationale, ensuring a self-validating and authoritative approach.
Introduction: The Quinoline Scaffold and the Analytical Challenge
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The precise substitution pattern on this bicyclic heterocycle is critical to its biological activity. 3-Methoxyquinolin-5-ol presents a classic analytical challenge: the unambiguous assignment of substituent positions and the complete characterization of the molecule's spectroscopic fingerprint. This guide will walk through a multi-technique approach, integrating mass spectrometry, one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and culminating in the definitive proof of structure through X-ray crystallography.
Chapter 1: Foundational Analysis - Molecular Formula and Unsaturation
The first step in any structure elucidation is to establish the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can be used to deduce the elemental composition.[3]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified 3-methoxyquinolin-5-ol in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular ion will be [M+H]⁺.
-
Data Analysis: From the measured mass-to-charge ratio (m/z) of the [M+H]⁺ ion, use the instrument's software to calculate the most probable elemental compositions. For 3-methoxyquinolin-5-ol (C₁₀H₉NO₂), the expected exact mass of the neutral molecule is 175.0633 g/mol . The protonated molecule [C₁₀H₁₀NO₂]⁺ should have an m/z of 176.0706.
Once the molecular formula is confirmed, the degree of unsaturation (DoU) can be calculated using the following formula:
DoU = C + 1 - (H/2) - (X/2) + (N/2)
For C₁₀H₉NO₂, the DoU is 10 + 1 - (9/2) + (1/2) = 7. This high degree of unsaturation is consistent with the bicyclic aromatic quinoline ring system.
Chapter 2: Fragmentation Analysis - Unveiling Structural Motifs with Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) provides valuable insights into the molecule's structure by inducing fragmentation and analyzing the resulting daughter ions.[4][5] The fragmentation pattern of methoxyquinolines can be particularly informative.[6]
Logical Workflow for MS/MS Analysis
Caption: Fragmentation pathway of a methoxyquinolinol.
Expected Fragmentation of 3-Methoxyquinolin-5-ol
The fragmentation of methoxyquinolines often involves the loss of the methyl group, carbon monoxide, or formaldehyde from the methoxy substituent.[6] The quinoline ring itself can undergo cleavage with the loss of hydrogen cyanide.[6]
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |
| 176.0706 | 161.0475 | •CH₃ (15.0231) | Presence of a methyl group |
| 176.0706 | 148.0601 | CO (28.0105) | Likely from the quinoline ring or hydroxyl group |
| 176.0706 | 146.0599 | CH₂O (30.0106) | Characteristic of a methoxy group |
| 176.0706 | 149.0680 | HCN (27.0026) | Characteristic of the quinoline ring |
Chapter 3: The Cornerstone of Elucidation - 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7][8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for the complete assignment of all proton and carbon signals.[9][10]
¹H NMR Spectroscopy: Proton Environment and Coupling
The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns (multiplicities). For 3-methoxyquinolin-5-ol, we expect to see signals for the methoxy group protons and the aromatic protons on the quinoline ring.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
2D NMR: Connecting the Dots
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[11] This is invaluable for tracing out the connectivity of the protons on the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[12] This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds.[12] This is the key experiment for piecing together the entire molecular structure by connecting fragments and identifying quaternary carbons.
Integrated NMR Analysis Workflow
Caption: Integrated workflow for NMR-based structure elucidation.
Predicted NMR Data for 3-Methoxyquinolin-5-ol
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |
| 2 | ~8.5 (d) | ~145 | H2 to C4, C8a; H4 to C2 |
| 3 | - | ~150 | OCH₃ to C3 |
| 4 | ~7.2 (d) | ~110 | H4 to C2, C5, C8a; H2 to C4 |
| 5 | - | ~155 | H6 to C5, C7, C8a; H4 to C5 |
| 6 | ~7.0 (d) | ~115 | H6 to C5, C8, C8a; H7 to C6 |
| 7 | ~7.4 (t) | ~130 | H7 to C5, C8a; H6 to C7; H8 to C7 |
| 8 | ~7.2 (d) | ~120 | H8 to C6, C7, C8a; H7 to C8 |
| 4a | - | ~125 | H4 to C4a; H5 protons to C4a |
| 8a | - | ~140 | H2 to C8a; H4 to C8a; H8 to C8a |
| OCH₃ | ~3.9 (s) | ~56 | OCH₃ to C3 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 3-methoxyquinolin-5-ol in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY: Run a standard gradient-selected COSY experiment.
-
HSQC: Acquire a gradient-selected HSQC experiment optimized for a one-bond J-coupling of ~145 Hz.
-
HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz.
-
Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Use the combined data to assemble the structure as outlined in the workflow diagram.
Chapter 4: Definitive Proof - Single Crystal X-ray Crystallography
While the combination of MS and NMR provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[13] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.[14][15]
Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallography.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of 3-methoxyquinolin-5-ol suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Validation: The final structure should be validated using standard crystallographic metrics (e.g., R-factor).
Conclusion
The structure elucidation of 3-methoxyquinolin-5-ol is a systematic process that relies on the synergistic application of modern analytical techniques. By following the logical progression from determining the molecular formula with HRMS, to piecing together the molecular framework with a suite of 1D and 2D NMR experiments, and finally confirming the structure with X-ray crystallography, researchers can have absolute confidence in their results. This self-validating methodology ensures the scientific integrity required for advancing research and development in fields where quinoline-based molecules play a critical role.
References
-
ResearchGate. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved from [Link]
-
MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]
-
YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]
-
Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]
-
Centurion University. (n.d.). Quinoline and Isoquinoline: structure elucidation. CUTM Courseware. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Retrieved from [Link]
-
MDPI. (n.d.). Hydroxyquinones: Synthesis and Reactivity. Retrieved from [Link]
-
RSC Publishing. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthetic approaches for novel 3-heteroaryl-4- hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]
-
ResearchGate. (2011). Polymorphism in 8-hydroxyquinolin-2(1 H )-one by X-ray crystallography, solid-state NMR and DFT calculations. Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
- Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
-
YouTube. (2020). target proteins & x-ray crystallography. Retrieved from [Link]
-
CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]
-
ResearchGate. (2025). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]
-
SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]
-
National Institutes of Health. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
-
PubMed. (n.d.). X-ray crystallography in drug discovery. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass spectrometry 1. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
YouTube. (2023). x-ray crystallography & cocrystals of targets & ligands. Retrieved from [Link]
-
YouTube. (2016). Frank von Delft: X rays for drug discovery. Retrieved from [Link]
Sources
- 1. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
